molecular formula C4H4BrClN2 B2475492 4-Bromo-3-chloro-5-methyl-1H-pyrazole CAS No. 93233-19-3

4-Bromo-3-chloro-5-methyl-1H-pyrazole

Cat. No. B2475492
CAS RN: 93233-19-3
M. Wt: 195.44
InChI Key: CJPLPFWEQQWZAZ-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-5-methyl-1H-pyrazole is a heterocyclic compound with a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It has a molecular weight of 195.45 . This compound belongs to the class of organic compounds known as phenylpyrazoles .


Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C4H4BrClN2/c1-2-3(6)4(5)8-7-2/h1H3, (H,7,8) . This indicates that the molecule consists of a pyrazole ring with bromine and chlorine substituents, and a methyl group attached to the ring.


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

This compound is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Methods : Research has explored the synthesis of various 1H-pyrazoles, including those with bromo and chloro substituents. For instance, the synthesis of some new 4-substituted-3, 5-bis(2-pyridyl)-1H-pyrazoles, with substituents like chloro and bromo, has been achieved under mild conditions, yielding high-purity products. These processes are essential for creating specific pyrazole derivatives for further study or application (Zhang et al., 2006).

Tautomerism and Structure

  • Structure and Tautomerism : The interplay of hydrogen bonds and halogen bonds in NH-pyrazoles with various substituents, including bromo and chloro, has been a subject of study. This research is pivotal in understanding the structural and electronic properties of these compounds, which can influence their reactivity and potential applications (García et al., 2010). Another study on the structure and tautomerism of 4-bromo substituted 1H-pyrazoles has provided insights into the predominant tautomeric forms in solid state and solution, which is crucial for understanding their chemical behavior (Trofimenko et al., 2007).

Biological and Chemical Reactivity

  • Antibacterial and Antifungal Activities : The synthesis and evaluation of new compounds, including 4-bromo-1H-pyrazoles, for antibacterial and antifungal activities, has been a significant area of research. This includes studying the efficacy of these compounds against various bacterial and fungal strains, contributing to the development of new antimicrobial agents (Pundeer et al., 2013).

Photoluminescence and Material Science

  • Photoluminescence Studies : The structural and photoluminescent properties of silver(I) trinuclear halopyrazolato complexes, including those with bromo substituents, have been investigated. This research is relevant in the context of material science, especially for applications in photoluminescent materials (Morishima et al., 2014).

Catalytic Applications

  • Catalytic Processes : The use of 4-bromo-3-chloro-5-methyl-1H-pyrazole in catalytic processes, such as palladium-catalyzed direct arylation, has been studied. This research can lead to the development of more efficient synthetic routes for various organic compounds (Yan et al., 2012).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Relevant Papers The relevant papers retrieved provide valuable information about the synthesis, properties, and applications of 4-Bromo-3-chloro-5-methyl-1H-pyrazole . These papers discuss various synthesis strategies, chemical reactions, and potential applications of the compound. Further analysis of these papers can provide more detailed insights into the compound.

properties

IUPAC Name

4-bromo-3-chloro-5-methyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrClN2/c1-2-3(5)4(6)8-7-2/h1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPLPFWEQQWZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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